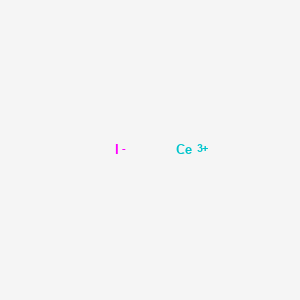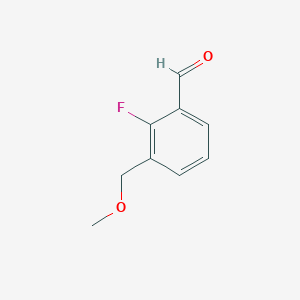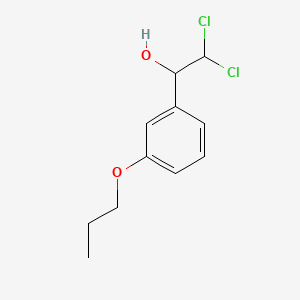
2,2-Dichloro-1-(3-propoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(3-propoxyphenyl)ethanol is an organic compound with the molecular formula C11H14Cl2O2 It is characterized by the presence of two chlorine atoms, a propoxy group, and a phenyl ring attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-propoxyphenyl)ethanol typically involves the reaction of 3-propoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(3-propoxyphenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is a dechlorinated alcohol.
Substitution: The major products depend on the nucleophile used but can include ethers, nitriles, or other substituted compounds.
科学的研究の応用
2,2-Dichloro-1-(3-propoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dichloro-1-(3-propoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
- 2,2-Dichloro-1-(3-chloro-4-propoxyphenyl)ethanol
- 2,2-Dichloro-1-(3-methoxyphenyl)ethanol
- 2,2-Dichloro-1-(4-propoxyphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(3-propoxyphenyl)ethanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the propoxy group and the phenyl ring makes it a versatile intermediate in organic synthesis, and its dichloroethanol backbone provides opportunities for various chemical modifications.
特性
分子式 |
C11H14Cl2O2 |
|---|---|
分子量 |
249.13 g/mol |
IUPAC名 |
2,2-dichloro-1-(3-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H14Cl2O2/c1-2-6-15-9-5-3-4-8(7-9)10(14)11(12)13/h3-5,7,10-11,14H,2,6H2,1H3 |
InChIキー |
JPIQJLVMMURBAH-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC(=C1)C(C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


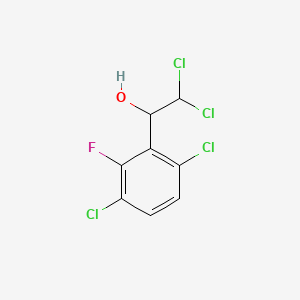
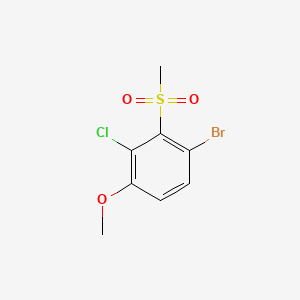
![14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765813.png)
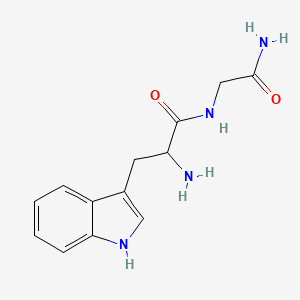

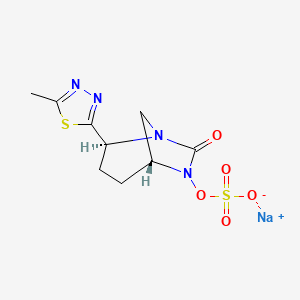
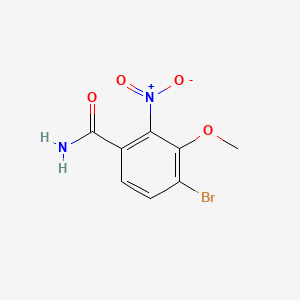
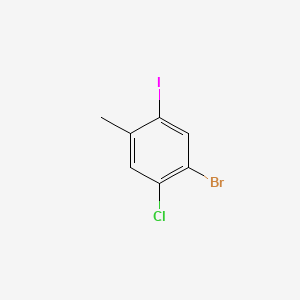
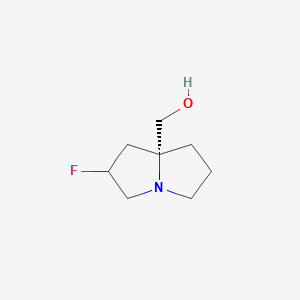
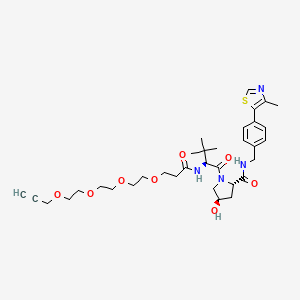
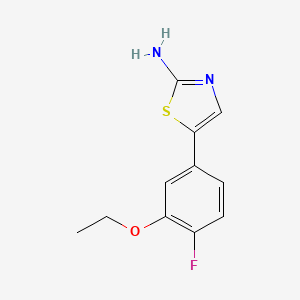
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)
